molecular formula C24H23BrN2O3S B11616599 N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11616599
M. Wt: 499.4 g/mol
InChI Key: FPSPNNCKALEKTN-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a synthetic tetrahydroisoquinoline derivative with a complex substitution pattern. Its structure comprises:

  • A tetrahydroisoquinoline core with a carboxamide group at position 3.
  • A 4-bromobenzyl group attached to the nitrogen atom, introducing steric bulk and electron-withdrawing properties due to the bromine substituent.

Its synthetic route likely involves multi-step functionalization, including sulfonylation and bromobenzyl substitution, which may influence its physicochemical and pharmacokinetic properties.

Properties

Molecular Formula

C24H23BrN2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H23BrN2O3S/c1-17-6-12-22(13-7-17)31(29,30)27-16-20-5-3-2-4-19(20)14-23(27)24(28)26-15-18-8-10-21(25)11-9-18/h2-13,23H,14-16H2,1H3,(H,26,28)

InChI Key

FPSPNNCKALEKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the bromobenzyl and methylphenylsulfonyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group via an amidation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. The tetrahydroisoquinoline core may contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best contextualized against related tetrahydroisoquinoline derivatives. Below is a comparative analysis based on substituent effects, crystallography, and reactivity.

Table 1: Structural and Physicochemical Comparison

Feature N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-THIQ-3-carboxamide (S)-N-Benzyl-2-methyl-THIQ-3-carboxamide ()
N-Substituent 4-Bromobenzyl (electron-withdrawing, lipophilic) Benzyl (simple aryl, less steric bulk)
Position 2 Group 4-Methylphenyl sulfonyl (polar, H-bond acceptor) Methyl (non-polar, minimal steric hindrance)
Molecular Weight Estimated >400 g/mol (due to Br and tosyl) 280.36 g/mol
Crystal System Likely triclinic or monoclinic (bulkier groups) Hexagonal (P61)
Hydrogen Bonding Sulfonyl group enables additional H-bond interactions N–H⋯O bonds via amide groups
Stereochemistry Absolute configuration undetermined in literature (S)-configuration confirmed via 2D NMR

Key Findings

Substituent Effects on Reactivity: The 4-bromobenzyl group in the target compound increases lipophilicity and may enhance membrane permeability compared to the simpler benzyl group in ’s derivative. Bromine’s electron-withdrawing nature could also modulate electronic interactions in binding pockets . In contrast, the methyl group in ’s compound contributes minimally to solubility but reduces steric strain .

Crystallographic Behavior: ’s compound crystallizes in a hexagonal (P61) system with intermolecular N–H⋯O hydrogen bonds along the a-axis. The bulkier tosyl and bromobenzyl groups in the target compound likely disrupt this packing, favoring a different space group (e.g., monoclinic) and altered melting points .

Synthetic Complexity :

  • Introducing the tosyl group requires sulfonylation conditions (e.g., TsCl/base), while the bromobenzyl moiety necessitates selective alkylation or Ullmann-type coupling. These steps add complexity compared to the straightforward methylation in ’s synthesis .

The bromine atom may further enhance binding affinity through halogen bonding, a feature absent in ’s derivative .

Biological Activity

N-(4-bromobenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features include a bromobenzyl group, a methylphenyl sulfonyl group, and a tetrahydroisoquinoline core, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C24H23BrN2O3S
  • Molecular Weight : 499.4 g/mol
  • IUPAC Name : N-[(4-bromophenyl)methyl]-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The bromobenzyl moiety enhances binding affinity to certain enzymes and receptors, while the sulfonyl group may participate in hydrogen bonding interactions that stabilize these interactions. The tetrahydroisoquinoline core contributes to the overall stability and bioavailability of the compound.

1. Anticancer Activity

Research has shown that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds similar to this compound can inhibit KRas signaling pathways critical in various cancers.

CompoundTargetIC50 (μM)
GM-3-18KRas0.9 - 10.7
GM-3-121VEGF1.72

The compound GM-3-121 demonstrated potent anti-angiogenesis activity with an IC50 value of 1.72 μM in various colon cancer cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity, although specific data on its efficacy against particular strains are still required.

3. Anti-inflammatory Effects

In vitro studies have indicated potential anti-inflammatory effects due to the modulation of pro-inflammatory cytokines. The sulfonamide group may play a crucial role in these interactions.

Case Studies

A notable study involved synthesizing various tetrahydroisoquinoline derivatives and assessing their biological activities. Among them, compounds with bromobenzyl and sulfonamide groups showed enhanced potency against cancer cell lines compared to their counterparts lacking these substituents .

Example Study:

In a series of tests involving different concentrations (0.2 μM to 20 μM), compounds were screened for their ability to inhibit cell proliferation in colon cancer models. The results demonstrated that modifications on the phenyl rings significantly affected biological activity.

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